molecular formula C18H19Cl2NO4 B2985334 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 223686-72-4

2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2985334
CAS No.: 223686-72-4
M. Wt: 384.25
InChI Key: NYVORABWKFJYDU-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic chemical compound of significant interest in research and development. This molecule is an acetamide derivative designed by combining a 2,5-dichlorophenoxy moiety with a 3,4-dimethoxyphenethylamine group. The 3,4-dimethoxyphenethylamine structure is a well-recognized pharmacophore in medicinal chemistry . The presence of the dichlorophenoxy group is a feature found in compounds studied for their potential bioactivity, suggesting this molecule may be a valuable candidate for investigative purposes . Researchers may explore this compound as a potential intermediate in organic synthesis or as a lead structure in pharmacological studies, particularly given the known biological roles of its structural components. Its exact physical properties, mechanism of action, and specific research applications are areas for active investigation. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-23-15-6-3-12(9-17(15)24-2)7-8-21-18(22)11-25-16-10-13(19)4-5-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVORABWKFJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known by its CAS number 223686-72-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The compound can be synthesized through the oxidation of specific precursor compounds. For instance, a notable synthesis method involves treating a precursor with sodium periodate in an aqueous medium, followed by extraction and purification processes yielding a pale-yellow solid with a yield of approximately 67% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example, it exhibited an IC50 value lower than that of established anticancer agents in multiple assays .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
HEPG21.18 ± 0.14Staurosporine4.18 ± 0.05
MCF70.67Ethidium Bromide2.71 ± 0.18
SW11160.80--
BGC8230.87--

These results indicate that the compound is particularly effective against liver cancer (HEPG2) and breast cancer (MCF7) cell lines.

The mechanism underlying the anticancer effects appears to involve the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. For instance, the compound has shown inhibitory effects on EGFR and IL-6 pathways, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it has shown effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<1 µg/mL
Enterococcus faecalis<1 µg/mL
Mycobacterium smegmatis<5 µg/mL

Case Studies

A study conducted on a series of derivatives related to this compound revealed that modifications in the molecular structure significantly influenced biological activity. The presence of methoxy groups was found to enhance both anticancer and antimicrobial activities .

Example Case Study

One notable case involved testing a derivative of the compound against several cancer cell lines and comparing its efficacy to standard treatments. The results indicated that the derivative had an improved IC50 value against resistant cancer cells compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Acetamide Herbicides

Several chloroacetamides in share structural motifs with the target compound but differ in substituent placement and functional groups:

Compound Name Substituents Use/Potential Application Molecular Weight (g/mol)
Alachlor 2-chloro, 2',6'-diethyl, methoxymethyl Herbicide 269.77
Pretilachlor 2-chloro, 2',6'-diethyl, 2-propoxyethyl Herbicide 311.85
Target Compound 2,5-dichlorophenoxy, 3,4-dimethoxyphenethyl Unknown (likely agrochemical) ~405.28*

Key Differences :

  • Substituent Position: The target compound’s 2,5-dichlorophenoxy group contrasts with alachlor’s 2-chloro and 2',6'-diethyl groups. This may alter soil adsorption or photostability .
  • Methoxy vs.
Benzothiazole-Based Acetamides (Patent Derivatives)

describes benzothiazole-linked acetamides with trifluoromethoxy, methyl, or halogen substituents:

Compound Name (Excerpt) Substituents Notable Features
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl, CF3-benzothiazole Enhanced electron-withdrawing effects
Target Compound 2,5-dichlorophenoxy, 3,4-dimethoxyphenethyl Ether linkage (phenoxy) vs. benzothiazole

Key Differences :

  • Linkage Type: The target compound’s phenoxy ether linkage may confer greater conformational flexibility compared to rigid benzothiazole cores, influencing target binding .
Dichlorophenyl Acetamides with Heterocyclic Moieties

analyzes a dichlorophenyl acetamide with a pyrazolyl group (C19H17Cl2N3O2), highlighting conformational diversity due to dihedral angles (44.5°–77.5°) between aromatic rings .

Comparison with Target Compound :

  • Chloro Substitution: The 3,4-dichlorophenyl group in vs. 2,5-dichlorophenoxy in the target compound.
  • Amide Conformation : The target compound’s phenethyl chain likely restricts rotation compared to the pyrazolyl group, affecting intermolecular interactions (e.g., dimerization via N–H⋯O bonds) .
Dimethoxy-Substituted Analogs

and describe compounds with 3,4-dimethoxyphenyl groups but lack chloro substituents:

  • C24H33NO5 (): Diethoxy groups instead of dichlorophenoxy, leading to higher lipophilicity (logP ~4.5*) but reduced electrophilicity .
  • Crystal Structure (): The 3,4-dimethoxyphenethyl chain adopts a staggered conformation (P21/c space group), suggesting similar packing behavior in the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 3,4-dichlorophenylacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction and purification via slow evaporation of methylene chloride to obtain single crystals . Alternative routes may involve nucleophilic substitution of chloroacetamide precursors with phenoxy groups under basic conditions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of aromatic protons (6.8–7.5 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyl signals (~168 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1650 cm1^{-1}), N–H bending (~1550 cm1^{-1}), and C–O–C vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 264.1101 (C10_{10}H11_{11}Cl2_2NO3_3) .

Q. How can crystallographic data inform the conformational analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals three distinct conformers in the asymmetric unit. Key dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, indicating steric repulsion-induced rotational flexibility. Hydrogen-bonding networks (N–H⋯O) stabilize dimeric structures of the R_2$$^2(10) type, critical for understanding packing efficiency and polymorphism .

Q. What computational methods can predict interaction mechanisms with biological targets?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking simulations are used to model interactions with receptors like G-protein-coupled receptors (GPCRs). For example:
  • Docking : Align the compound’s dichlorophenoxy group into hydrophobic pockets of target proteins.
  • Reaction Path Search : ICReDD’s computational workflows combine quantum mechanics and machine learning to optimize reaction conditions and predict binding affinities .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity outcomes .
  • Data Contradiction Analysis : Cross-validate results via orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, inconsistent IC50_{50} values may arise from differences in cell lines or assay protocols. Normalize data using internal controls and meta-analysis frameworks .

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